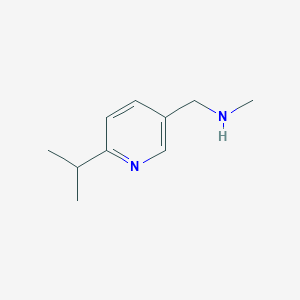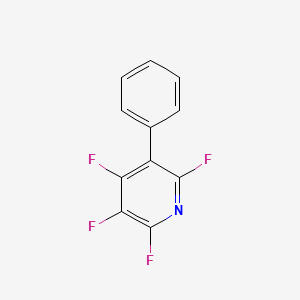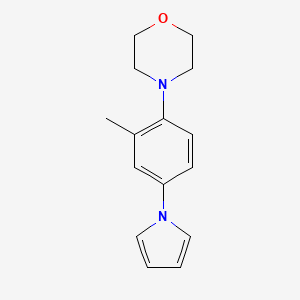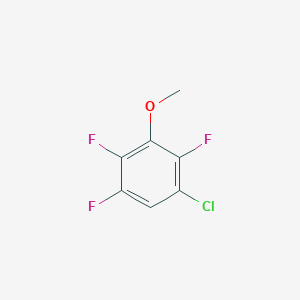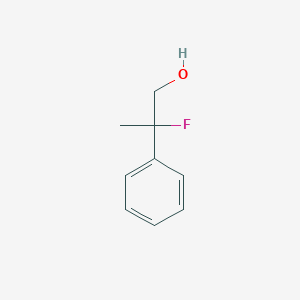
2-Fluoro-2-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-phenylpropan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom and a phenyl group attached to the second carbon of a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with fluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the reduction of 2-Fluoro-2-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reduction process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Fluoro-2-phenylpropan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Fluoro-2-phenylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can yield 2-Azido-2-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropan-1-one
Reduction: 2-Fluoro-2-phenylpropan-1-amine
Substitution: 2-Azido-2-phenylpropan-1-ol
Scientific Research Applications
2-Fluoro-2-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a substrate for investigating the specificity and mechanism of various enzymes.
Medicine: this compound is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, altering its reactivity and binding affinity.
In biological systems, the compound may interact with enzymes involved in metabolic pathways, modulating their function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further contributing to its binding specificity.
Comparison with Similar Compounds
2-Fluoro-2-phenylpropan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Phenylpropanolamine: Unlike this compound, phenylpropanolamine lacks the fluorine atom, which significantly alters its chemical properties and biological activity.
2-Fluoro-2-phenylpropan-1-one: This compound is the oxidized form of this compound and exhibits different reactivity due to the presence of a carbonyl group instead of a hydroxyl group.
2-Azido-2-phenylpropan-1-ol:
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI Key |
SNILNSRRYODOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

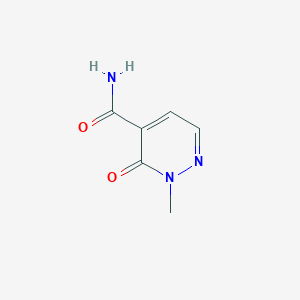
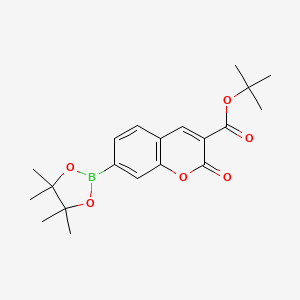
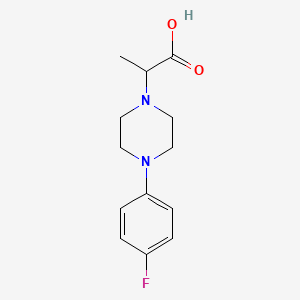
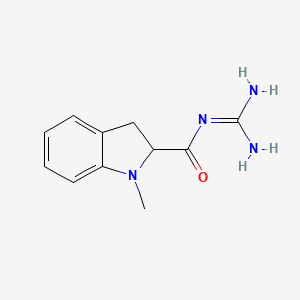

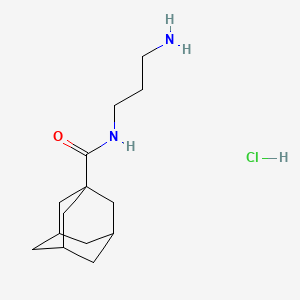
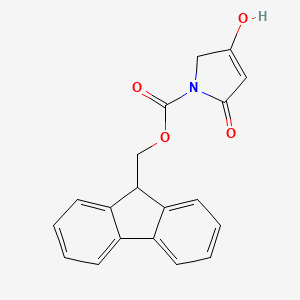
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
